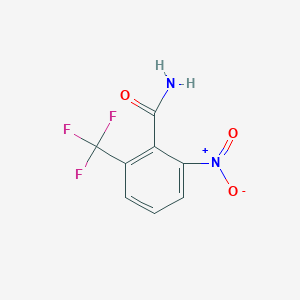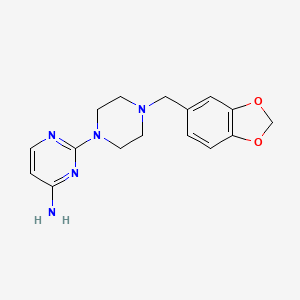
Pyrimidine, 4-amino-2-(4-piperonyl-1-piperazinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine, 4-amino-2-(4-piperonyl-1-piperazinyl)- is a heterocyclic organic compound that features a pyrimidine ring substituted with an amino group at the 4-position and a piperonyl-piperazine moiety at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 4-amino-2-(4-piperonyl-1-piperazinyl)- typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-2-(4-piperonyl-1-piperazinyl)pyrimidine with ammonia or an amine source to introduce the amino group at the 4-position. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: Pyrimidine, 4-amino-2-(4-piperonyl-1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol under reflux.
Major Products:
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
科学的研究の応用
Pyrimidine, 4-amino-2-(4-piperonyl-1-piperazinyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of Pyrimidine, 4-amino-2-(4-piperonyl-1-piperazinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
類似化合物との比較
Pyrimidine: A basic heterocyclic compound with a similar structure but lacking the amino and piperonyl-piperazine substituents.
4-Amino-2-chloropyrimidine: Similar in structure but with a chlorine atom instead of the piperonyl-piperazine moiety.
2-Amino-4-(4-piperonyl-1-piperazinyl)pyrimidine: Similar but with the amino group at the 2-position and the piperonyl-piperazine moiety at the 4-position.
Uniqueness: Pyrimidine, 4-amino-2-(4-piperonyl-1-piperazinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the amino group and the piperonyl-piperazine moiety allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .
特性
CAS番号 |
3601-76-1 |
|---|---|
分子式 |
C16H19N5O2 |
分子量 |
313.35 g/mol |
IUPAC名 |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C16H19N5O2/c17-15-3-4-18-16(19-15)21-7-5-20(6-8-21)10-12-1-2-13-14(9-12)23-11-22-13/h1-4,9H,5-8,10-11H2,(H2,17,18,19) |
InChIキー |
SXDWVNDEEDUJOF-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC(=N4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


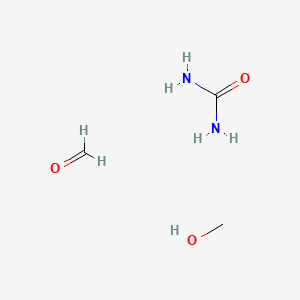
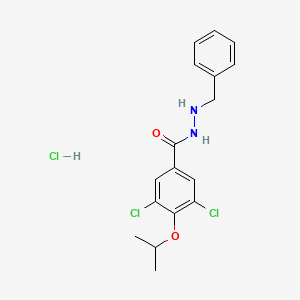
![(2Z)-1-(4-bromophenyl)-2-({[(4-methylphenyl)carbonyl]oxy}imino)propan-1-one](/img/structure/B14167318.png)

![4-(4-Chlorophenyl)-1-[(2-methyl-1H-indol-3-yl)methyl]piperidin-4-ol](/img/structure/B14167349.png)
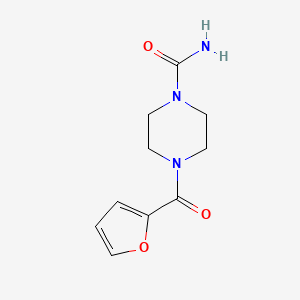

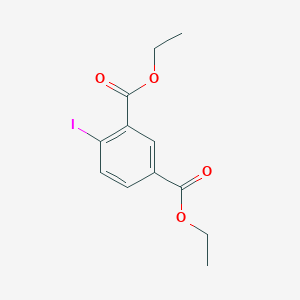

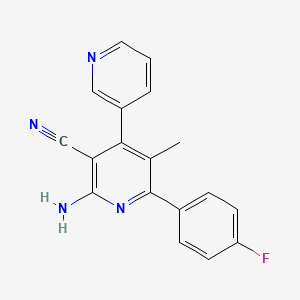
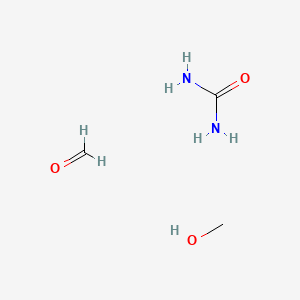
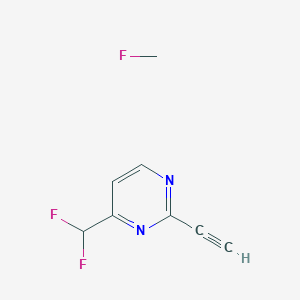
![8-ethoxy-N-(2-methylpropyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14167379.png)
